molecular formula C11H15NO2 B13071700 3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid

3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid

Cat. No.: B13071700
M. Wt: 193.24 g/mol
InChI Key: PMYSWJSBSKBDRW-UHFFFAOYSA-N
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Description

3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid is an organic compound with the molecular formula C11H15NO2. It is characterized by a butanoic acid backbone with a methyl group and a 6-methylpyridin-3-yl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or proteins, and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-{[(6-methylpyridin-3-yl)carbonyl]amino}butanoic acid: Similar in structure but with an additional carbonyl group.

    2-(6-Methylpyridin-3-yl)acetic acid: Similar pyridine ring but with an acetic acid backbone.

Uniqueness

3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a butanoic acid and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-methyl-2-(6-methylpyridin-3-yl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)9-5-4-8(3)12-6-9/h4-7,10H,1-3H3,(H,13,14)

InChI Key

PMYSWJSBSKBDRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(C(C)C)C(=O)O

Origin of Product

United States

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